![molecular formula C12H21NO4 B558788 trans-4-(Boc-amino)cyclohexanecarboxylic acid CAS No. 53292-90-3](/img/structure/B558788.png)
trans-4-(Boc-amino)cyclohexanecarboxylic acid
Overview
Description
“trans-4-(Boc-amino)cyclohexanecarboxylic acid” is a chemical compound with the molecular formula C12H21NO4 . It is used in peptide synthesis . It is also used as a reagent to synthesize N-myristoyltransferase and CD38 inhibitors .
Synthesis Analysis
The synthesis of “trans-4-(Boc-amino)cyclohexanecarboxylic acid” can be achieved in one step without the need of conversion of the cis-isomer into the trans-isomer .Molecular Structure Analysis
The molecular weight of “trans-4-(Boc-amino)cyclohexanecarboxylic acid” is 243.30 . It has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds .Chemical Reactions Analysis
“trans-4-(Boc-amino)cyclohexanecarboxylic acid” is found to inhibit plasmin-induced fibrinolysis . It is used in various hemorrhagic diseases and abnormal bleeding in operations .Physical And Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm3, a boiling point of 396.7±31.0 °C at 760 mmHg, and a flash point of 193.7±24.8 °C . It has a polar surface area of 76 Å2 and a molar volume of 215.4±5.0 cm3 .Scientific Research Applications
Peptide Synthesis
Both “trans-4-(Boc-amino)cyclohexanecarboxylic acid” and “cis-4-(Boc-amino)cyclohexanecarboxylic acid” are used in peptide synthesis . They are often used as building blocks in the synthesis of more complex peptides.
Synthesis of Pyrazolo[3,4-d]pyrimidines
The “cis-4-(Boc-amino)cyclohexanecarboxylic acid” is used as a reagent to synthesize pyrazolo[3,4-d]pyrimidines . These compounds potentially act as anti-inflammatory and antitumor agents.
Synthesis of Arginine Vasopressin (AVP) Analogs
The “cis-4-(Boc-amino)cyclohexanecarboxylic acid” may be used in the synthesis of new analogs of arginine vasopressin (AVP) . AVP is a hormone that plays a key role in maintaining water balance in the body.
Synthesis of Other Bioactive Compounds
These compounds can also be used in the synthesis of other bioactive compounds . However, the specific details of these syntheses are not readily available.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
A similar compound, trans-4-(aminomethyl)cyclohexanecarboxylic acid, is known to inhibit plasmin-induced fibrinolysis . It’s used as a lysine analogue to characterize binding sites in plasminogen .
Mode of Action
It’s likely that it interacts with its targets in a manner similar to its analogues, potentially inhibiting certain biochemical reactions or pathways .
Biochemical Pathways
Given its structural similarity to trans-4-(aminomethyl)cyclohexanecarboxylic acid, it may be involved in the regulation of fibrinolysis .
Result of Action
Based on its structural similarity to trans-4-(aminomethyl)cyclohexanecarboxylic acid, it may have antifibrinolytic effects .
properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-6-4-8(5-7-9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMRDHPZQHAXML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50967876, DTXSID401194773 | |
Record name | 4-{[tert-Butoxy(hydroxy)methylidene]amino}cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50967876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401194773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-(Boc-amino)cyclohexanecarboxylic acid | |
CAS RN |
130309-46-5, 53292-89-0, 53292-90-3 | |
Record name | 4-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclohexanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130309-46-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-{[tert-Butoxy(hydroxy)methylidene]amino}cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50967876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401194773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Boc-amino)cyclohexanecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | rac-(1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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